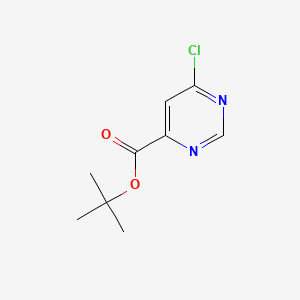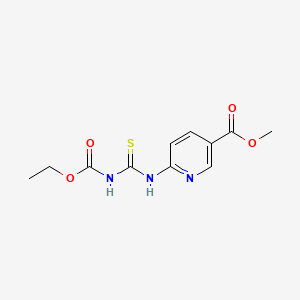
Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate is a complex organic compound with a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methoxy-6-methylamino-3-trifluoropyridine with sodium methoxide followed by acid hydrolysis to yield the desired pyridine-3-carboxylic ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate: Used in the synthesis of serotonin and dopamine receptor modulators.
Uniqueness
Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C11H13N3O4S |
|---|---|
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O4S/c1-3-18-11(16)14-10(19)13-8-5-4-7(6-12-8)9(15)17-2/h4-6H,3H2,1-2H3,(H2,12,13,14,16,19) |
Clave InChI |
YARHMBACNONSIQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=S)NC1=NC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


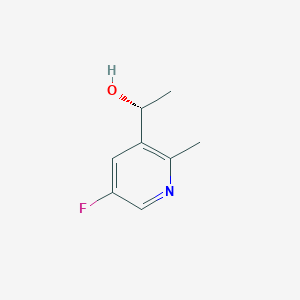
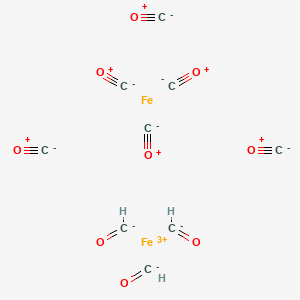
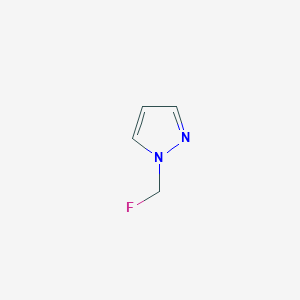
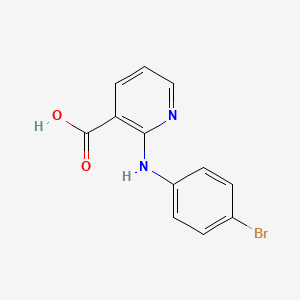

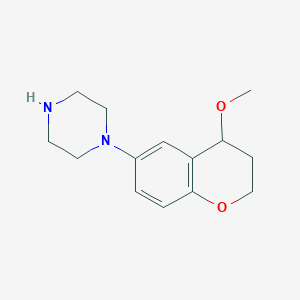
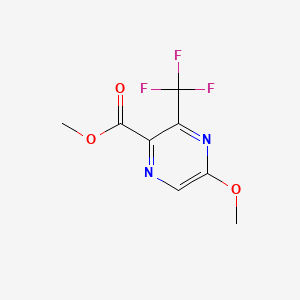
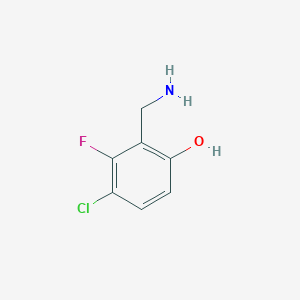


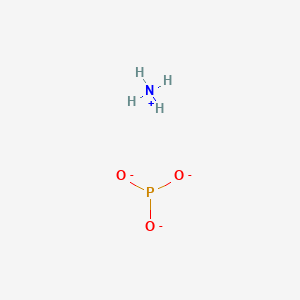
![tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate](/img/structure/B13895835.png)
![tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate](/img/structure/B13895856.png)
